![molecular formula C14H18ClN5O2 B2819057 8-(2-Chloroethyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione CAS No. 919012-52-5](/img/structure/B2819057.png)
8-(2-Chloroethyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione
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Description
8-(2-Chloroethyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione is a useful research compound. Its molecular formula is C14H18ClN5O2 and its molecular weight is 323.78. The purity is usually 95%.
BenchChem offers high-quality 8-(2-Chloroethyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-Chloroethyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Remediation
TCEP has drawn attention in environmental science due to its widespread presence in industrial wastewater. Researchers explore its degradation pathways and removal methods. For instance:
- US/Fenton Oxidation : The combination of ultrasonic waves and Fenton reagents effectively degrades TCEP in water .
Ecotoxicology Assessment
Toxicity evaluation is crucial for understanding the environmental impact of TCEP and its degradation products. Researchers employ tools like the Toxicity Estimation Software Tool (T.E.S.T.) to assess their potential harm to aquatic organisms . Such assessments guide regulatory decisions and pollution control strategies.
properties
IUPAC Name |
6-(2-chloroethyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN5O2/c1-4-6-19-12(21)10-11(17(3)14(19)22)16-13-18(7-5-15)9(2)8-20(10)13/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAJDJVQWQOIER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3CCCl)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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